2-(Naphthalen-1-yl)cyclopentanone
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Overview
Description
2-(Naphthalen-1-yl)cyclopentanone is an organic compound with the molecular formula C15H14O and a molecular weight of 210.278 g/mol . This compound features a cyclopentanone ring fused to a naphthalene moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)cyclopentanone typically involves the reaction of naphthalene derivatives with cyclopentanone under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene reacts with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of 2-(Naphthalen-1-yl)cyclopentanol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Naphthalen-1-yl)cyclopentanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)cyclopentanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)cyclopentanone
- 2-(Phenyl)cyclopentanone
- 2-(Biphenyl)cyclopentanone
Uniqueness
2-(Naphthalen-1-yl)cyclopentanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-naphthalen-1-ylcyclopentan-1-one |
InChI |
InChI=1S/C15H14O/c16-15-10-4-9-14(15)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 |
InChI Key |
AQMADBTVRPWMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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